Technical Whitepaper: Chemical Profile and Synthetic Utility of 6-Ethynyl-1H-indazole
Technical Whitepaper: Chemical Profile and Synthetic Utility of 6-Ethynyl-1H-indazole
Executive Summary
6-Ethynyl-1H-indazole (CAS: 1093847-80-3) has emerged as a high-value scaffold in modern medicinal chemistry, particularly within the oncology sector. Functioning as a "privileged structure," the indazole core mimics the purine ring of adenosine triphosphate (ATP), making it an ideal template for designing ATP-competitive kinase inhibitors.
The strategic placement of the ethynyl group at the C6 position provides a dual-purpose chemical handle:
-
Vector Extension: It allows for rigid extension into the hydrophobic back pockets or solvent-exposed regions of kinase binding sites (e.g., VEGFR, FGFR, BCR-ABL).
-
Bioorthogonal Reactivity: The terminal alkyne serves as a "click chemistry" handle for activity-based protein profiling (ABPP) or the synthesis of 1,2,3-triazole libraries.
This guide details the physicochemical properties, validated synthetic protocols, and reactivity landscape of 6-Ethynyl-1H-indazole, providing a roadmap for its integration into drug development pipelines.
Molecular Architecture & Physicochemical Profile[1]
The utility of 6-Ethynyl-1H-indazole stems from its electronic distribution and tautomeric behavior. The electron-withdrawing nature of the ethynyl group (-C≡CH) influences the acidity of the indazole NH and the electron density of the pyrazole ring.
Structural Properties[1][2]
-
Molecular Formula: C
H N [1][2][3] -
Topological Polar Surface Area (TPSA): 28.7 Ų (Ideal for CNS penetration and cell permeability).
-
LogP (Predicted): ~2.4 (Moderate lipophilicity, ensuring good bioavailability).
Tautomeric Equilibrium
Indazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers.[4] In the gas phase and solution, the 1H-form (benzenoid) is thermodynamically favored over the 2H-form (quinonoid) by approximately 2–4 kcal/mol. However, upon binding to a protein target, the tautomeric preference can shift to accommodate specific hydrogen bonding networks (e.g., acting as a donor-acceptor vs. acceptor-donor).
Figure 1: The 1H-indazole is the dominant species in solution, but the 2H-form is accessible for specific kinase binding modes.
Synthetic Pathways[1][7][8][9][10]
The most robust route to 6-Ethynyl-1H-indazole avoids direct cyclization of ethynyl-anilines due to competing side reactions. Instead, a palladium-catalyzed cross-coupling strategy starting from 6-bromo-1H-indazole is the industry standard.
Retrosynthetic Analysis
The synthesis relies on the Sonogashira coupling of a protected acetylene source (TMS-acetylene) with an aryl halide. The use of a protecting group (TMS) prevents homocoupling (Glaser coupling) and polymerization.
Figure 2: Synthetic workflow. Note: N-protection (Step 1) is recommended for large-scale batches to improve solubility and yield.
Reactivity Landscape & Functionalization
6-Ethynyl-1H-indazole presents three distinct vectors for chemical modification, allowing it to serve as a versatile intermediate.
The Alkyne Handle (C6)
-
CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted 1,2,3-triazoles. This is critical for fragment-based drug discovery (FBDD) to link the indazole pharmacophore to solubility-enhancing tails.
-
Sonogashira Extension: The terminal proton is acidic (pKa ~25) and can be replaced by aryl/heteroaryl groups to create rigid, linear inhibitors.
The Indazole Nitrogen (N1 vs N2)[1]
-
Alkylation: Under basic conditions (Cs
CO , DMF), alkylation favors the N1-position (thermodynamic product) over N2. However, steric bulk at C7 or specific electronic effects can shift this ratio. -
Acylation: Useful for introducing transient protecting groups.
Electrophilic Aromatic Substitution (C3)
-
Halogenation: The C3 position is electron-rich. Treatment with NIS or NBS allows for the introduction of a halogen, enabling a second vector for cross-coupling (e.g., Suzuki coupling at C3 to build "T-shaped" inhibitors).
Experimental Protocols
Protocol A: Synthesis of 6-Ethynyl-1H-indazole
Validated for 1–5 gram scale.
Reagents:
-
6-Bromo-1H-indazole (1.0 equiv)[5]
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (0.05 equiv) -
Copper(I) iodide [CuI] (0.03 equiv)
-
Triethylamine [Et
N] (Solvent/Base) -
Potassium Carbonate [K
COngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ] -
Methanol [MeOH][6]
Procedure:
-
Coupling: To a flame-dried Schlenk flask, add 6-bromo-1H-indazole (1.97 g, 10 mmol), Pd(PPh
) Cl (350 mg), and CuI (57 mg). Evacuate and backfill with Argon (3x). -
Add degassed Et
N (30 mL) followed by TMS-acetylene (2.1 mL, 15 mmol). -
Heat the sealed mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1) for the disappearance of starting bromide.
-
Workup: Cool to RT, filter through a celite pad, and concentrate the filtrate in vacuo.
-
Deprotection: Dissolve the crude TMS-intermediate in MeOH (20 mL). Add K
CO (2.76 g, 20 mmol) and stir at RT for 2 hours. -
Purification: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na
SO . Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes). -
Yield: Expect 1.1–1.2 g (75–85%) of a pale yellow solid.
Protocol B: "Click" Reaction (Triazole Formation)
Typical procedure for library synthesis.
-
Dissolve 6-ethynyl-1H-indazole (0.2 mmol) and the desired Azide (R-N
, 0.2 mmol) in t-BuOH/H O (1:1, 2 mL). -
Add CuSO
·5H O (10 mol%) and Sodium Ascorbate (20 mol%). -
Stir vigorously at RT for 12 hours. Product usually precipitates; collect by filtration or extract with DCM.
Safety & Handling (SDS Summary)
| Parameter | Classification | Precaution |
| GHS Signal Word | WARNING | |
| Acute Toxicity | Oral (Category 4) | Harmful if swallowed.[7] Wash hands thoroughly after handling. |
| Skin Corrosion | Irritant (Category 2) | Wear nitrile gloves and lab coat. |
| Eye Damage | Irritant (Category 2A) | Wear safety glasses with side shields. |
| STOT - SE | Respiratory Irritant (Cat 3) | Use in a fume hood. Avoid dust formation. |
| Storage | Light/Moisture Sensitive | Store at 2–8°C under inert atmosphere (Argon). |
Critical Note: Terminal acetylenes can polymerize exothermically if heated excessively or exposed to radical initiators. Store purified material in the dark.
References
-
PubChem Compound Summary. 6-Ethynyl-1H-indazole (CID 17842359).[8] National Center for Biotechnology Information. [Link]
-
Hu, H., et al. (2015). Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors.[9] Bioorganic & Medicinal Chemistry Letters, 25(22), 5258–5264. (Demonstrates indazole scaffold utility in kinase inhibition). [Link][9]
-
Organic Chemistry Portal. Synthesis of Indazoles. (General methodology for indazole ring construction). [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Aqueous Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. Green Chemistry.[8][10] (Optimized coupling conditions). [Link]
Sources
- 1. 1093847-80-3 | 6-Ethynyl-1H-indazole - Moldb [moldb.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. achmem.com [achmem.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
